

2-Bromoquinoline-4-carbaldehyde: A Versatile Scaffold for Innovations in Medicinal Chemistry

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Compound of Interest

Compound Name: 2-Bromoquinoline-4-carbaldehyde

Cat. No.: B1603878

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Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Bromoquinoline-4-carbaldehyde is a pivotal heterocyclic building block in the landscape of medicinal chemistry. Its unique structural features, comprising a reactive aldehyde group and a bromine atom on the quinoline core, offer a versatile platform for the synthesis of a diverse array of bioactive molecules. The quinoline scaffold itself is a well-established pharmacophore present in numerous natural and synthetic compounds with a broad spectrum of therapeutic applications. The strategic placement of the bromo and carbaldehyde functionalities allows for a multitude of chemical transformations, enabling the exploration of vast chemical space and the development of novel therapeutic agents targeting a range of diseases, including cancer, infectious diseases, and inflammatory conditions.

These application notes provide a comprehensive overview of the utility of **2-bromoquinoline-4-carbaldehyde** in medicinal chemistry, complete with detailed experimental protocols, quantitative biological data, and visual representations of relevant biological pathways and experimental workflows.

Applications in Drug Discovery

Derivatives of **2-bromoquinoline-4-carbaldehyde** have demonstrated significant potential in various therapeutic areas:

- **Anticancer Agents:** The quinoline ring system is a common feature in many anticancer drugs. By modifying the **2-bromoquinoline-4-carbaldehyde** core, researchers have developed potent inhibitors of key cancer-related targets such as histone deacetylases (HDACs) and sirtuins (e.g., SIRT3). These compounds often induce cell cycle arrest and apoptosis in cancer cells.[\[1\]](#)
- **Antimicrobial Agents:** The growing threat of antimicrobial resistance necessitates the development of novel antibacterial and antifungal agents. Compounds synthesized from **2-bromoquinoline-4-carbaldehyde** have shown promising activity against a range of pathogens, including Gram-positive and Gram-negative bacteria.[\[2\]](#) Their mechanism of action often involves the inhibition of essential bacterial enzymes like DNA gyrase.
- **Enzyme Inhibitors:** The versatility of the **2-bromoquinoline-4-carbaldehyde** scaffold allows for the design of specific inhibitors for various enzymes. Beyond cancer and infectious diseases, derivatives have been explored as inhibitors of kinases and other enzymes implicated in a multitude of pathological conditions.[\[3\]](#)[\[4\]](#)
- **Antimalarial Agents:** Quinoline-based compounds have a long history in the treatment of malaria. Novel derivatives stemming from **2-bromoquinoline-4-carbaldehyde** continue to be investigated for their potential to combat drug-resistant strains of *Plasmodium falciparum*.

Quantitative Biological Data

The following tables summarize the biological activity of representative compounds derived from **2-bromoquinoline-4-carbaldehyde** and related structures.

Table 1: Anticancer Activity of Quinoline Derivatives

Compound ID	Cancer Cell Line	IC50 (μM)	Reference
Quinoline-Chalcone 12e	MGC-803 (Gastric)	1.38	[5]
HCT-116 (Colon)	5.34	[5]	[6]
MCF-7 (Breast)	5.21	[5]	
Schiff's Base 5i	MCF-7 (Breast)	10.65	
A549 (Lung)	10.89	[6]	[1]
HDAC Inhibitor D28	K562 (Leukemia)	Not specified as IC50, but showed significant activity	

Table 2: Antimicrobial Activity of Quinoline Derivatives

Compound ID	Bacterial Strain	MIC (μg/mL)	Reference
Quinolone Hybrid 9	Staphylococcus aureus	0.12	[2]
Escherichia coli	0.12	[2]	[2]
Quinolone Hybrid 10	Staphylococcus aureus	0.24	
Escherichia coli	0.12	[2]	
Iodo-Quinoline 4b	Staphylococcus epidermidis	Not specified as MIC, but showed effect	[7]

Experimental Protocols

The following are representative protocols for the synthesis and biological evaluation of compounds derived from **2-bromoquinoline-4-carbaldehyde**.

Protocol 1: Synthesis of a Quinoline-Chalcone Derivative

This protocol describes a general method for the Claisen-Schmidt condensation of **2-bromoquinoline-4-carbaldehyde** with an appropriate acetophenone to yield a quinoline-chalcone derivative.

Materials:

- **2-Bromoquinoline-4-carbaldehyde**
- Substituted Acetophenone (e.g., 4-aminoacetophenone)
- Ethanol
- Aqueous Sodium Hydroxide (10%)
- Hydrochloric Acid (1 M)
- Stirring plate and magnetic stirrer
- Round bottom flask
- Reflux condenser
- Buchner funnel and filter paper
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

- Dissolve **2-bromoquinoline-4-carbaldehyde** (1 mmol) and the substituted acetophenone (1 mmol) in ethanol (20 mL) in a round bottom flask equipped with a magnetic stirrer.
- Slowly add 10% aqueous sodium hydroxide (5 mL) to the solution while stirring at room temperature.

- Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, pour the reaction mixture into ice-cold water (100 mL).
- Acidify the mixture with 1 M hydrochloric acid until a precipitate forms.
- Collect the precipitate by vacuum filtration using a Buchner funnel and wash with cold water.
- Dry the crude product in a desiccator.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
- Characterize the final product by spectroscopic methods (^1H NMR, ^{13}C NMR, Mass Spectrometry).

Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines the procedure for evaluating the cytotoxic effects of synthesized quinoline derivatives against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

- Synthesized quinoline derivative
- Cancer cell line (e.g., MCF-7, A549)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- 96-well cell culture plates
- MTT solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)

- Microplate reader
- CO₂ incubator

Procedure:

- Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
- Prepare serial dilutions of the synthesized quinoline derivative in the complete cell culture medium.
- After 24 hours, remove the old medium from the wells and add 100 µL of the fresh medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
- Incubate the plate for another 48-72 hours.
- After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.
- Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

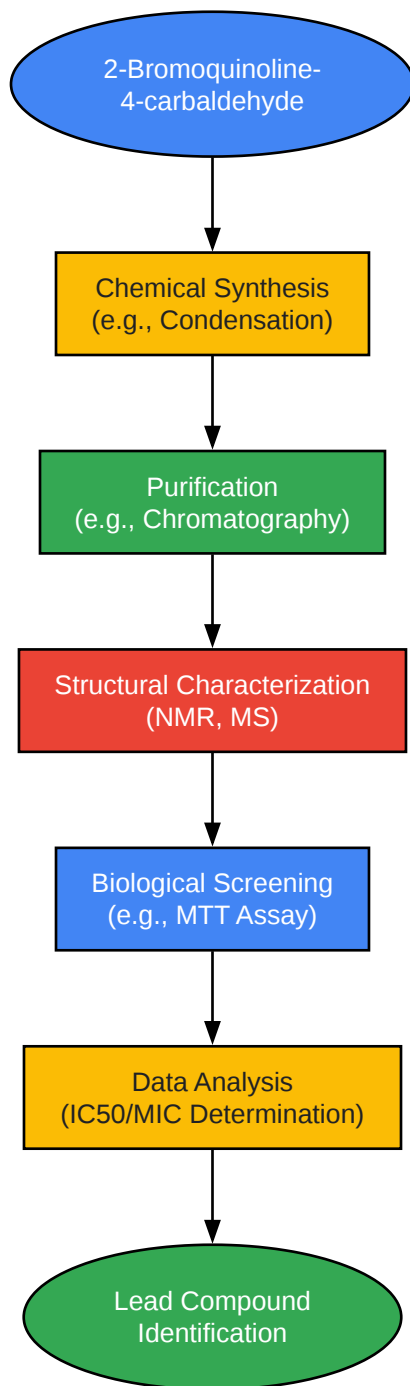
Signaling Pathway Diagram



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Caption: Mechanism of action for quinoline-based HDAC inhibitors.

Experimental Workflow Diagram



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Caption: Workflow for synthesis and screening of bioactive compounds.

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